REACTION_SMILES
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[C:17]([N:18]([CH3:19])[CH3:20])(=[O:21])[CH3:22].[CH3:1][C:2]([CH3:3])([CH3:4])[OH:5].[F:8][c:9]1[cH:10][c:11]([Br:16])[cH:12][c:13]([F:15])[cH:14]1.[H-:7].[Na+:6]>>[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][c:13]1[cH:12][c:11]([Br:16])[cH:10][c:9]([F:8])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc(F)cc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(C)(C)Oc1cc(F)cc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |